4-Methoxy-2-methylpyrimidine
Overview
Description
4-Methoxy-2-methylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the pyrimidine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in multiple fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . This property might be crucial for the interaction of 4-Methoxy-2-methylpyrimidine with its targets.
Biochemical Pathways
Pyrimidines play a significant role in nucleic acid synthesis, which is a critical biochemical pathway in all living organisms .
Pharmacokinetics
Pharmacokinetics studies would provide insights into how this compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution:
Acylation or Alkylation: The nitrogen atoms in the pyrimidine ring can participate in acylation or alkylation reactions, leading to the formation of acyl or alkyl derivatives.
Oxidation: The compound can undergo oxidation reactions, resulting in the formation of different functional groups.
Reduction: Reduction reactions can occur, depending on the functional groups present in the molecule.
Ring Cleavage: Under certain conditions, the pyrimidine ring can be cleaved, leading to the formation of open-chain compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Acylation or Alkylation: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
4-Methoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Methoxy-4-methylpyrimidine
- 4-Methoxy-2,6-dimethylpyrimidine
- 4-Methoxy-2-methylpyrimidin-5-amine
- 6-Methoxy-2-methylpyrimidin-4-amine
Comparison: 4-Methoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and industrial processes .
Properties
IUPAC Name |
4-methoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWORUGOJWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336737 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-65-0 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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